
Silaoxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silaoxirane is a silicon-containing heterocycle, specifically a three-membered ring compound with one silicon atom and two carbon atoms. It is an analog of oxirane (ethylene oxide), where one of the carbon atoms is replaced by a silicon atom. This compound is of significant interest in organosilicon chemistry due to its unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silaoxirane can be synthesized through various methods. One common approach involves the reaction of silylenes with carbonyl compounds. For example, the reaction of a silylene with acetone can yield this compound . Another method involves the reaction of chlorosilylenoids with aldehydes, which also produces this compound intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of high-purity starting materials and controlled reaction conditions to ensure the formation of the desired product. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Silaoxirane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form siloxane derivatives.
Substitution: It can undergo substitution reactions where the silicon atom is replaced by other functional groups.
Cycloaddition: This compound can participate in cycloaddition reactions with other compounds to form larger ring structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and various oxidizing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition or unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound include siloxane derivatives, larger ring structures, and various substituted silanes .
Wissenschaftliche Forschungsanwendungen
Silaoxirane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: this compound derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound derivatives.
Industry: This compound-based materials are used in coatings, adhesives, and other industrial applications due to their unique properties
Wirkmechanismus
The mechanism of action of silaoxirane involves its ability to undergo ring-opening reactions, which can lead to the formation of various reactive intermediates. These intermediates can then participate in further chemical reactions, leading to the formation of more complex structures. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to silaoxirane include:
Oxirane (ethylene oxide): The carbon analog of this compound.
Silirane: Another silicon-containing three-membered ring compound.
Silylenes: Compounds containing a divalent silicon atom.
Uniqueness
This compound is unique due to the presence of a silicon atom in the ring structure, which imparts different electronic and steric properties compared to its carbon analogs. This makes this compound a valuable compound for studying the effects of silicon substitution in organic molecules .
Eigenschaften
Molekularformel |
CH2OSi |
|---|---|
Molekulargewicht |
58.111 g/mol |
InChI |
InChI=1S/CH2OSi/c1-2-3-1/h1H2 |
InChI-Schlüssel |
HXARGTJIWBVKSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1O[Si]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3,4-Difluorophenyl)-3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,2,4-triazine](/img/structure/B14393164.png)
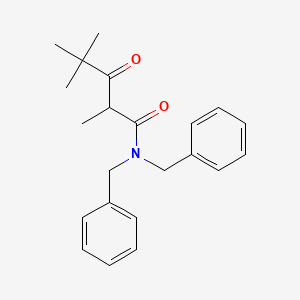
![4,4'-[(4-Bromophenyl)methylene]bis(3-methoxyaniline)](/img/structure/B14393186.png)
![Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane](/img/structure/B14393190.png)

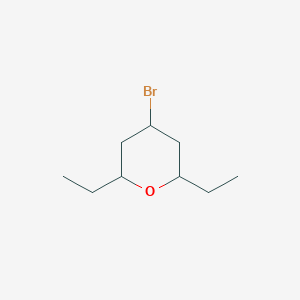

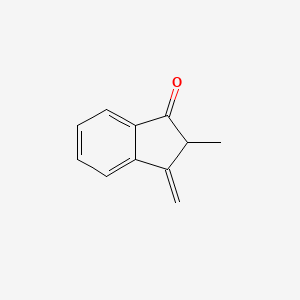

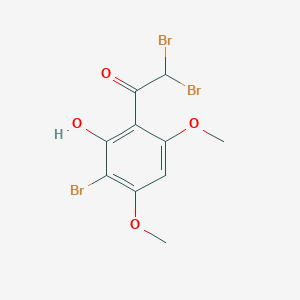
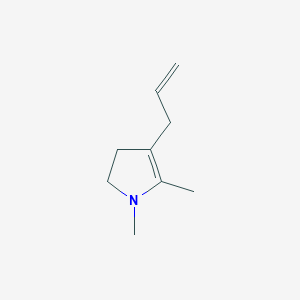
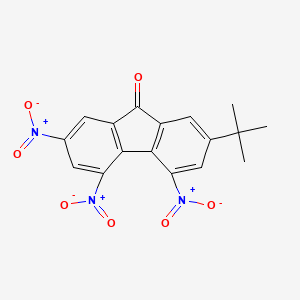
![2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate](/img/structure/B14393238.png)
![1,1'-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine](/img/structure/B14393252.png)
